molecular formula C6H6ClNO2 B8642814 3-Acetyl-5-chloromethylisoxazole

3-Acetyl-5-chloromethylisoxazole

Cat. No.: B8642814
M. Wt: 159.57 g/mol
InChI Key: MATCVCVIVRWLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-chloromethylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with an acetyl group at the third position and a chloromethyl group at the fifth position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom. These compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-chloromethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Acetyl-5-chloromethylisoxazole involves its interaction with various molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The acetyl and chloromethyl groups can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-chloromethylisoxazole is unique due to the presence of both acetyl and chloromethyl groups, which provide a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound in various fields of research and application .

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

1-[5-(chloromethyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C6H6ClNO2/c1-4(9)6-2-5(3-7)10-8-6/h2H,3H2,1H3

InChI Key

MATCVCVIVRWLPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-(5-hydroxymethyl-isoxazol-3-yl)-ethanone (262 mg, 1.86 mmol) in dry CH2Cl2 (2.6 mL) was treated at 0° C. with Et3N (0.34 mL, 2.41 mmol) followed by DMAP (23 mg, 0.19 mmol) and Ms-Cl (0.17 mL, 2.23 mmol). After stirring at rt for 2 h, the reaction mixture was quenched with water (10 mL), extracted with CH2Cl2 (2×10 mL) and the combined org. extracts were dried over NaSO4, filtered, and the solvents were removed under reduced pressure to give crude 1-(5-chloromethyl-isoxazol-3-yl)-ethanone as a pale yellow oil. In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of this crude 1-(5-chloromethyl-isoxazol-3-yl)-ethanone in DMF (3.0 mL) was added to a solution of 4-nitro-2H-[1,2,3]triazole (210 mg, 1.84 mmol) in DMF (3.0 mL) pre-treated for 30 min with DIPEA (0.63 mL, 3.68 mmol) and the reaction mixture was stirred for 16 h at 50° C. Water (10 mL), followed by EA (10 mL) were added. The aq. layer was extracted with EA (10 mL) and the combined org. extracts were dried over NaSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (2:1 hept-EA) gave the title compound as a pale yellow oil: TLC:rf (2:1 hept-EA)=0.26. LC-MS-conditions 02: tR=0.90 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
23 mg
Type
catalyst
Reaction Step Four

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